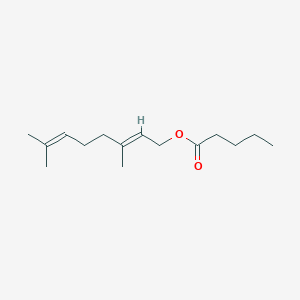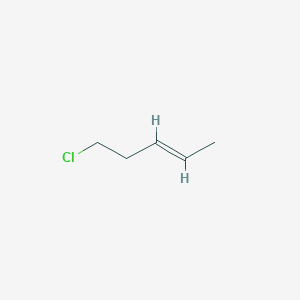
2,3:4,5-Di-O-isopropyliden-D-Arabinose
Übersicht
Beschreibung
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of isopropylidene groups that protect the hydroxyl groups of the sugar, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a protected form of arabinose, allowing for selective reactions at specific hydroxyl groups .
Biology and Medicine: In biological research, this compound is used to study carbohydrate metabolism and the synthesis of biologically active molecules. It is also employed in the development of pharmaceuticals and diagnostic agents .
Industry: The compound finds applications in the production of fine chemicals and as a building block in the synthesis of various industrial products .
Wirkmechanismus
Target of Action
2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain by coupling of two properly activated monosaccharide building blocks .
Mode of Action
The compound interacts with its targets through a process known as allylation . This reaction is based on the work of Schmid, who reported allylations yielding products having erythro selectivity at the carbon with the newly generated hydroxyl group, relative to the hydroxyl group at C-2 of the aldoses, by using acetonide-protected aldoses .
Biochemical Pathways
The compound affects the synthesis of higher carbon sugars. It is used in the efficient preparation of carbohydrate aldehydes . It is also involved in the synthesis of KDO (3-Deoxy-D-manno-2-octulosonic acid), an integral component of the lipopolysaccharides of Gram-negative bacteria .
Pharmacokinetics
Its synthesis can be carried out from d-gluconolactone without any chromatographic purification , suggesting that it may have favorable bioavailability.
Result of Action
The compound demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles . It may be useful in developing analogs capable of disrupting the biosynthesis of bacterial cell-wall components, and thereby lead to new antibacterial agents .
Action Environment
The action of 2,3:4,5-Di-O-isopropylidene-D-arabinose can be influenced by environmental factors. For instance, its synthesis is carried out in an aqueous media . .
Biochemische Analyse
Biochemical Properties
The role of 2,3:4,5-Di-o-isopropylidene-d-arabinose in biochemical reactions is not fully understood. It has been used in the synthesis of higher carbon sugars . This compound can be conveniently prepared from d-gluconolactone . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 2,3:4,5-Di-o-isopropylidene-d-arabinose is not well understood. It’s known that it’s involved in the synthesis of higher carbon sugars
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the protection of the hydroxyl groups of d-arabinose using acetone in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through the formation of acetonides, which protect the hydroxyl groups .
Industrial Production Methods: Industrial production of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be achieved through a multi-step process starting from d-gluconolactone. This method involves the conversion of d-gluconolactone to the desired product via a series of reactions, including oxidation and protection steps .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The isopropylidene groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with fewer oxygen-containing groups.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2,3:4,5-Di-o-isopropylidene-d-ribose
- 2,3:4,5-Di-o-isopropylidene-d-xylose
- 2,3:4,5-Di-o-isopropylidene-d-lyxose
Uniqueness: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific configuration and the presence of isopropylidene groups that protect the hydroxyl groups. This makes it particularly useful in selective synthetic applications where protection of specific hydroxyl groups is required .
Eigenschaften
IUPAC Name |
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3:4,5-Di-O-isopropylidene-D-arabinose is a protected form of D-arabinose, a naturally occurring aldopentose sugar. Its molecular formula is C11H18O5, and its molecular weight is 230.26 g/mol. The molecule features two isopropylidene protecting groups, one bridging the 2' and 3' hydroxyls and another bridging the 4' and 5' hydroxyls of the D-arabinose backbone. This protection strategy is common in carbohydrate chemistry to selectively manipulate specific hydroxyl groups during synthesis.
ANone: 2,3:4,5-Di-O-isopropylidene-D-arabinose itself does not possess catalytic properties. Its value lies in its role as a chiral building block in organic synthesis, particularly for creating more complex carbohydrates and other chiral molecules.
ANone: This compound serves as a versatile starting material for synthesizing various biologically relevant molecules. For example, it has been utilized in the synthesis of:
- Higher-carbon sugars: Researchers have employed 2,3:4,5-Di-O-isopropylidene-D-arabinose in the preparation of undecose and dodecose derivatives through base-catalyzed additions with nitro sugars. [, ]
- Anthracyclinones: It acts as a chiral template in the synthesis of anthracyclinones, a class of compounds with anticancer activity. [, , ]
- 3-Deoxy-D-manno-2-octulosonic acid (KDO): This compound is a key precursor in the synthesis of KDO, an essential component of bacterial lipopolysaccharides. [, , , ]
- D-mannose: A stereoselective synthesis of D-mannose utilized 2,3:4,5-Di-O-isopropylidene-D-arabinose as a starting point. []
- Syringolide 2: This bacterial signal molecule, which triggers defense mechanisms in plants, can be synthesized from 2,3:4,5-Di-O-isopropylidene-D-arabinose. []
ANone: The isopropylidene groups in 2,3:4,5-Di-O-isopropylidene-D-arabinose primarily function as protecting groups. Modifications to these groups or the D-arabinose backbone would directly impact its reactivity and its utility as a chiral synthon. For instance, the presence and stereochemistry of protecting groups can influence the stereochemical outcome of reactions involving the sugar molecule.
ANone: Common analytical techniques used for characterization include:
- NMR Spectroscopy: This technique is essential for structural confirmation, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, , ]
- X-ray Crystallography: This method can be used to determine the three-dimensional structure of the compound, providing valuable insights into its conformation and potential interactions. []
- Mass Spectrometry: This technique helps determine the molecular weight and can provide information about the fragmentation pattern of the molecule. []
- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

